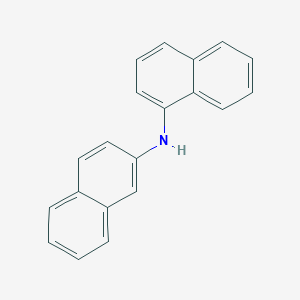

N-(Naphthalen-2-yl)naphthalen-1-amine

Description

The exact mass of the compound N-(Naphthalen-2-yl)naphthalen-1-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85190. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Naphthalen-2-yl)naphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Naphthalen-2-yl)naphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-naphthalen-1-ylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJZLNFHHINVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292736 | |

| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4669-06-1 | |

| Record name | 4669-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2'-Dinaphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of N-(Naphthalen-2-yl)naphthalen-1-amine

An In-depth Technical Guide to the Synthesis of N-(Naphthalen-2-yl)naphthalen-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to N-(Naphthalen-2-yl)naphthalen-1-amine, a diarylamine with significant potential in organic electronics and materials science. The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the predominant synthetic methodologies. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination as the principal and most efficient pathway, providing a field-tested experimental protocol. Additionally, the classical Ullmann condensation will be discussed as a relevant alternative. The guide emphasizes the rationale behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction and Strategic Importance

N-(Naphthalen-2-yl)naphthalen-1-amine is an aromatic secondary amine featuring two distinct naphthalene moieties linked by a nitrogen atom. Its extended π-conjugated system imparts desirable photophysical properties, making it a valuable building block for organic light-emitting diodes (OLEDs), hole-transporting materials, and other advanced functional materials.[1] The efficient and scalable synthesis of this molecule is therefore of paramount importance for advancing research in these areas.

The core synthetic challenge lies in the formation of the C-N bond between the two sterically demanding naphthalene rings. Modern organometallic cross-coupling reactions provide the most robust solutions to this challenge. This guide will focus primarily on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, while also providing context through the older, copper-catalyzed Ullmann condensation.[2][3]

Primary Synthetic Approach: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for constructing aryl C-N bonds.[2][4] This palladium-catalyzed cross-coupling reaction offers high yields, broad substrate scope, excellent functional group tolerance, and operates under significantly milder conditions than classical methods.[3]

2.1. Reaction Principle and Mechanism

The reaction couples an aryl halide (or sulfonate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a stoichiometric amount of base.[3][4] For the target molecule, the reaction proceeds as follows:

The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (Ar'-NH₂) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: This is the key bond-forming step. The diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

2.2. Validated Experimental Protocol

This protocol describes a reliable, lab-scale .

Materials & Equipment:

-

Naphthalen-1-amine

-

2-Bromonaphthalene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard Schlenk line or glovebox and associated glassware

-

Magnetic stirrer with heating

-

TLC plates, column chromatography supplies (silica gel, solvents)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: Catalyst Protection): The Pd(0) catalyst and phosphine ligand are sensitive to oxidation. All steps must be performed under an inert atmosphere of nitrogen or argon. Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow to cool to room temperature under an inert gas flow.

-

Reagent Charging (Causality: Stoichiometry Control): To the flask, add 2-bromonaphthalene (1.0 eq), naphthalen-1-amine (1.2 eq), sodium tert-butoxide (1.4 eq), Xantphos (1.5-3 mol%), and Pd₂(dba)₃ (1-2 mol%). The slight excess of amine ensures complete consumption of the aryl bromide, while the excess base is crucial for efficient deprotonation.

-

Solvent Addition and Degassing (Causality: Oxygen Removal): Add anhydrous toluene via cannula transfer to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromonaphthalene. To ensure the removal of any dissolved oxygen, which can deactivate the catalyst, bubble argon or nitrogen through the stirred solution for 15-20 minutes.

-

Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently.

-

Monitoring Progress (Causality: Endpoint Determination): Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC is a hexane/ethyl acetate mixture (e.g., 9:1). The reaction is typically complete within 12-24 hours, indicated by the disappearance of the limiting reactant (2-bromonaphthalene).

-

Work-up and Extraction (Causality: Product Isolation): Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification (Causality: Purity Achievement): Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-(Naphthalen-2-yl)naphthalen-1-amine as a solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with literature values.

2.3. Data Presentation: Reaction Parameters

| Parameter | Recommended Reagent/Condition | Rationale |

| Aryl Halide | 2-Bromonaphthalene | Good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive. |

| Amine | Naphthalen-1-amine | The nucleophilic partner in the coupling.[5] |

| Pd Source | Pd₂(dba)₃ | Stable Pd(0) precatalyst, readily available. |

| Ligand | Xantphos | A bulky, electron-rich bidentate phosphine that promotes efficient reductive elimination and stabilizes the catalyst.[6] |

| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base that effectively deprotonates the amine without competing side reactions. |

| Solvent | Anhydrous Toluene | Aprotic, high-boiling solvent that dissolves reactants and facilitates the required reaction temperature. |

| Temperature | 110 °C (Reflux) | Provides sufficient thermal energy to drive the catalytic cycle. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. |

Alternative Synthetic Route: The Ullmann Condensation

The Ullmann condensation is the classical method for forming diaryl ethers, thioethers, and amines via a copper-promoted reaction.[7][8] While largely superseded by palladium-catalyzed methods for many applications, it remains a viable, particularly for large-scale industrial processes where the cost of palladium may be a concern.

3.1. Reaction Principle

The traditional Ullmann condensation involves the reaction of an aryl halide with an amine at very high temperatures (often >200 °C) using stoichiometric amounts of copper powder or copper salts.[7][8]

3.2. Key Characteristics and Limitations

-

Harsh Conditions: The primary drawback is the need for high temperatures, which limits the functional group tolerance.[7]

-

Substrate Scope: The reaction typically requires an activated aryl halide (e.g., with an electron-withdrawing group) or the use of more reactive aryl iodides.

-

Copper Stoichiometry: Traditional methods often require stoichiometric or even excess copper, leading to challenges in product purification and significant metallic waste.

-

Modern Variants: It is important to note that significant improvements have been made. Modern Ullmann-type reactions can be performed under milder conditions using catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand, such as a diamine or phenanthroline, making the reaction more practical and environmentally benign.[7][9]

Overall Experimental Workflow

The following diagram outlines the logical flow of the synthesis and purification process described in the Buchwald-Hartwig protocol.

Conclusion

The is most effectively achieved via the palladium-catalyzed Buchwald-Hartwig amination. This methodology provides a reliable and high-yielding route under relatively mild conditions, making it the preferred choice for laboratory-scale synthesis and discovery chemistry. Its well-understood mechanism and the availability of highly active catalyst systems allow for predictable and reproducible outcomes. While the Ullmann condensation offers a historical and potentially lower-cost alternative, its harsh conditions limit its general applicability. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable molecular entity for further exploration in materials science.

References

-

Wikipedia. Ullmann condensation. [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. [Link]

-

PubMed Central. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubChem. 1-(Naphthalen-2-yl)ethan-1-amine. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

-

SpectraBase. 2-Naphthalenamine, N-[2,3-dihydro-2-(2-naphthalenyl)-1H-isoindol-1-yliden]-. [Link]

-

PubMed Central. N-(2-Thienylmethylene)naphthalen-1-amine. [Link]

-

ResearchGate. Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

The Journal of Organic Chemistry. Mechanism of the Ullmann Condensation. [Link]

-

NIST WebBook. 1-Naphthalenamine. [Link]

-

RSC Publishing. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach. [Link]

-

PubMed Central. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. [Link]

-

OSHA. N-PHENYL-1-NAPHTHYLAMINE and N-PHENYL-2-NAPHTHYLAMINE. [Link]

-

PubMed. Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes. [Link]

Sources

- 1. Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. 1-Naphthalenamine [webbook.nist.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to N-(Naphthalen-2-yl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: Unveiling a Versatile Aromatic Amine

N-(Naphthalen-2-yl)naphthalen-1-amine, also known as 1,2'-Dinaphthylamine, is a diarylamine featuring two naphthalene rings attached to a central nitrogen atom. Its unique electronic and structural properties make it a compound of significant interest in various fields of chemical research and development. This guide provides an in-depth exploration of its core characteristics, synthesis, and potential applications, with a particular focus on its relevance to the scientific and drug development communities.

The core structure of N-(Naphthalen-2-yl)naphthalen-1-amine, possessing an extended π-conjugated system, imparts properties that are valuable in materials science, particularly in the development of organic electronic devices. Furthermore, the naphthalene moiety is a well-recognized scaffold in medicinal chemistry, suggesting that derivatives of this compound could exhibit interesting pharmacological activities.

Core Compound Identification

| Identifier | Value |

| Chemical Name | N-(Naphthalen-2-yl)naphthalen-1-amine |

| Synonyms | 1,2'-Dinaphthylamine |

| CAS Number | 4669-06-1 |

| Molecular Formula | C₂₀H₁₅N |

| Molecular Weight | 269.34 g/mol |

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of N-(Naphthalen-2-yl)naphthalen-1-amine is crucial for its application in research and development. While extensive experimental data for this specific isomer is not as abundant as for its symmetrical counterparts (1,1'- and 2,2'-dinaphthylamine), the following table summarizes key predicted and reported properties.

| Property | Value/Description | Source |

| Melting Point | Not widely reported, but expected to be a solid at room temperature. | |

| Boiling Point | Estimated to be high due to its molecular weight and aromatic nature. | |

| Solubility | Expected to be soluble in common organic solvents like chloroform and DMSO, and poorly soluble in water. | [1] |

| Appearance | Likely a crystalline solid, potentially with a color that darkens upon exposure to air and light, a common characteristic of aromatic amines. |

Synthesis and Mechanistic Insights

The synthesis of N-(Naphthalen-2-yl)naphthalen-1-amine typically involves the coupling of a naphthylamine with a naphthyl halide or a related derivative. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This choice is predicated on its high efficiency, functional group tolerance, and applicability to a wide range of aryl amines and halides.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of N-(Naphthalen-2-yl)naphthalen-1-amine.

Materials:

-

1-Naphthylamine

-

2-Bromonaphthalene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add 1-naphthylamine (1.0 eq), 2-bromonaphthalene (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(Naphthalen-2-yl)naphthalen-1-amine.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the formation of the key palladium-amide intermediate.

-

Inert Atmosphere: The exclusion of oxygen and moisture is paramount as the palladium(0) active catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

Analytical Characterization

The structural confirmation and purity assessment of N-(Naphthalen-2-yl)naphthalen-1-amine rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the connectivity of the naphthalene rings to the amine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development.

Potential Applications in Research and Drug Development

While specific applications for N-(Naphthalen-2-yl)naphthalen-1-amine are not extensively documented in mainstream literature, its structural motifs suggest several promising avenues for exploration.

-

Organic Electronics: The extended aromatic system of diarylamines makes them candidates for use as hole-transporting materials in organic light-emitting diodes (OLEDs) and as components in organic photovoltaics.

-

Medicinal Chemistry Scaffold: The naphthalene ring is a privileged structure in drug discovery, appearing in numerous approved drugs.[2] The diarylamine core can serve as a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The lipophilicity of the naphthalene moieties can enhance membrane permeability, a desirable trait in drug candidates.

-

Fluorescent Probes: The conjugated system of N-(Naphthalen-2-yl)naphthalen-1-amine may impart fluorescent properties, making it or its derivatives potential candidates for the development of fluorescent probes for biological imaging or chemical sensing.

Safety and Handling

As with many aromatic amines, caution should be exercised when handling N-(Naphthalen-2-yl)naphthalen-1-amine. While specific toxicity data for this compound is limited, related compounds like 2-naphthylamine are known carcinogens.[3]

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Conclusion

N-(Naphthalen-2-yl)naphthalen-1-amine is a diarylamine with significant potential in both materials science and medicinal chemistry. Its synthesis, primarily through modern cross-coupling reactions like the Buchwald-Hartwig amination, is well-established. While its direct applications are still emerging, its structural characteristics provide a strong foundation for the development of novel functional materials and therapeutic agents. Further research into the properties and biological activities of this compound and its derivatives is warranted to fully unlock its potential.

References

-

NIST. di-2-naphthylamine. Available at: [Link]

-

Chemical-Suppliers. Di-naphthalen-2-yl-amine. Available at: [Link]

Sources

Introduction: Unveiling the Luminescent Potential of a Dinaphthylamine System

An In-depth Technical Guide to the Photophysical Properties of N-(Naphthalen-2-yl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

N-(Naphthalen-2-yl)naphthalen-1-amine is an aromatic amine comprised of two naphthalene moieties linked by a secondary amine bridge. Naphthalene and its derivatives represent a cornerstone in the field of organic electronics and fluorescence sensing due to their rigid, planar structure and extensive π-electron conjugation.[1] These characteristics often lead to high fluorescence quantum yields and exceptional photostability, making them ideal candidates for a variety of applications, from organic light-emitting diodes (OLEDs) to sensitive biological probes.[1]

The unique arrangement of N-(Naphthalen-2-yl)naphthalen-1-amine, combining two distinct naphthalene substitution patterns (1-amino and 2-yl), suggests a complex and potentially tunable set of photophysical properties. The nitrogen atom acts as a flexible linker and an electron-donating group, influencing the electronic communication between the two aromatic rings. This guide provides a comprehensive exploration of the core photophysical properties of this molecule, offering both foundational principles and practical experimental methodologies for its characterization. We will delve into its synthesis, absorption and emission characteristics, and the profound influence of the solvent environment on its optical behavior.

Synthesis and Structural Verification

The synthesis of N-aryl amines like N-(Naphthalen-2-yl)naphthalen-1-amine is well-established in organic chemistry. While various methods exist, a common and effective approach involves a condensation reaction to form an intermediate imine (Schiff base), followed by a selective reduction to yield the final secondary amine.[2][3] This two-step process ensures a stable and pure product.

Representative Synthetic Protocol

-

Schiff Base Formation: Naphthalen-1-amine is reacted with 2-naphthaldehyde in a suitable solvent such as ethanol or methanol. The mixture is stirred at room temperature or gently heated to drive the condensation reaction, forming the N-(naphthalen-2-ylmethylene)naphthalen-1-amine intermediate.[2]

-

Reduction to Secondary Amine: The resulting imine is then reduced without intermediate purification. A selective reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. This step selectively reduces the C=N double bond to a C-N single bond, yielding the target N-(Naphthalen-2-yl)naphthalen-1-amine.[3]

-

Purification and Characterization: The final product is purified using standard laboratory techniques like recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to remove unreacted starting materials and byproducts.[4] The structural integrity and purity of the synthesized compound must be rigorously confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful reduction of the imine.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretch of the secondary amine.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.[4]

-

Synthesis Workflow Diagram

Caption: A representative two-step synthesis and purification workflow.

Core Photophysical Properties

The interaction of N-(Naphthalen-2-yl)naphthalen-1-amine with light is governed by the electronic structure of its extended π-conjugated system. The absorption of photons promotes electrons to higher energy orbitals, and their subsequent relaxation gives rise to fluorescence.

UV-Visible Absorption Spectroscopy

The absorption spectrum arises from electronic transitions, primarily π → π* transitions within the naphthalene rings. The spectrum is expected to show complex, overlapping bands characteristic of the naphthalene chromophore. The linkage of the two rings through the nitrogen atom will likely cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated system.

Fluorescence Emission and Stokes Shift

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state (S₀) by emitting a photon, a process known as fluorescence. Naphthalene itself is a well-known fluorophore with a fluorescence quantum yield of 0.23.[5] Its derivatives often exhibit enhanced fluorescence properties.[1][6]

The emitted photon is invariably of lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes Shift . A significant Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.

The Influence of the Solvent Environment: Solvatochromism

Solvatochromism is the phenomenon where the color of a solute, and thus its absorption or emission spectrum, changes with the polarity of the solvent.[7] This effect provides profound insight into the electronic distribution of a molecule in its ground and excited states.

For N-(Naphthalen-2-yl)naphthalen-1-amine, the nitrogen atom can participate in intramolecular charge transfer (ICT) upon photoexcitation, leading to an excited state that is more polar than the ground state. This change in dipole moment is key to its solvatochromic behavior.

-

In nonpolar solvents (e.g., Hexane): The solvent has minimal interaction with the molecule. The emission spectrum represents the intrinsic fluorescence of the compound.

-

In polar solvents (e.g., Methanol, Acetonitrile): Polar solvent molecules will reorient around the more polar excited state, lowering its energy. This stabilization leads to a pronounced red-shift in the fluorescence emission spectrum.[8] This behavior is termed positive solvatochromism.

The magnitude of this shift can be correlated with solvent polarity scales, such as the Reichardt ET(30) scale, to quantify the sensitivity of the molecule's excited state to its environment.[7][9]

Experimental Characterization Protocols

Accurate characterization of photophysical properties requires careful experimental design and execution.

Protocol for Absorption and Fluorescence Measurements

-

Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Sample Preparation: Prepare a dilute stock solution of the compound in a volatile solvent. From this, prepare final solutions in each target solvent in 1 cm pathlength quartz cuvettes. The concentration should be adjusted to have a peak absorbance of approximately 0.1 at the excitation wavelength to avoid inner-filter effects.[5]

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each sample using a dual-beam spectrophotometer, using the pure solvent as a reference. Identify the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at or near its λabs. Record the emission spectrum, ensuring to scan a wavelength range significantly longer than the excitation wavelength. Identify the wavelength of maximum emission (λem).

-

Data Analysis: For each solvent, calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹).

Protocol for Relative Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., naphthalene in cyclohexane, Φf = 0.23).[5]

-

Data Acquisition: Prepare solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength. Record the absorption and fluorescence emission spectra for all solutions under identical instrument settings (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Photophysical Characterization Workflow

Caption: Experimental workflow for determining key photophysical parameters.

Summary of Photophysical Data

The following table summarizes the expected photophysical properties of N-(Naphthalen-2-yl)naphthalen-1-amine in various solvents, illustrating the principles of solvatochromism. (Note: These are representative values based on the behavior of similar aromatic amines).

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Rel. Φf |

| Hexane | 30.9 | 340 | 395 | 4350 | High |

| Toluene | 33.9 | 342 | 405 | 4680 | High |

| Dichloromethane | 41.1 | 345 | 425 | 5690 | Medium |

| Acetonitrile | 46.0 | 344 | 450 | 7250 | Medium-Low |

| Methanol | 55.5 | 343 | 480 | 9100 | Low |

Conclusion

N-(Naphthalen-2-yl)naphthalen-1-amine is a molecule of significant interest due to its promising photophysical characteristics. Its dual naphthalene structure, bridged by a secondary amine, creates a robust fluorophore whose emission properties are highly sensitive to the local environment. The pronounced positive solvatochromism, evidenced by a large red-shift in emission spectra with increasing solvent polarity, points to a more polar excited state and potential applications in chemical sensing and as a probe for microenvironment polarity. The systematic protocols outlined in this guide provide a clear framework for researchers to fully characterize this and similar molecules, unlocking their potential in materials science, drug development, and advanced bio-imaging.

References

- Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. (2023). Journal of Molecular Structure.

- Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. (n.d.). Oriental Journal of Chemistry.

- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. (n.d.). Molecules.

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- Naphthalene Optical Properties. (n.d.). Oregon Medical Laser Center.

- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Deriv

- Solvato-, thermo- and photochromism in a new diazo diaromatic dye: 2-(p-tolyldiazenyl)naphthalen-1-amine. (n.d.).

- N-(2-Thienylmethylene)naphthalen-1-amine. (2009). Acta Crystallographica Section E: Structure Reports Online.

- Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. (2013).

- 2-Aminonaphthalene Photophysical D

- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (n.d.). Photochemical & Photobiological Sciences.

- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). Journal of Fluorescence.

- An In-depth Technical Guide on the Solvatochromic Behavior of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde and its Analogs. (n.d.). BenchChem.

- Solvatochromic Parameters of Four Amines in Propane-1,3-diol

- The chemical synthesis of N-[1-(2-naphthol)]-phosphatidylethanolamine, a fluorescent phospholipid for excited-state proton transfer studies. (n.d.). Journal of Lipid Research.

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-Thienylmethylene)naphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemical synthesis of N-[1-(2-naphthol)]-phosphatidylethanolamine, a fluorescent phospholipid for excited-state proton transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate [mdpi.com]

- 5. omlc.org [omlc.org]

- 6. mdpi.com [mdpi.com]

- 7. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of N-(Naphthalen-2-yl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Naphthalene-Based Diarylamines

Diarylamines constructed from fused aromatic rings like naphthalene are of significant interest in materials science and medicinal chemistry. The extended π-systems of the naphthalene rings can facilitate charge transport, making them candidates for organic electronic materials. Furthermore, the conformational flexibility and potential for various intermolecular interactions, such as π-π stacking and hydrogen bonding, can lead to polymorphism, where a compound exists in multiple crystalline forms with different physical properties.[1][2][3] Understanding the crystal structure is paramount as it dictates properties like solubility, stability, and bioavailability in pharmaceutical contexts, and charge mobility in electronic applications. This guide will provide a projected yet scientifically grounded exploration of the crystal structure of N-(Naphthalen-2-yl)naphthalen-1-amine.

Synthesis and Crystallization

A plausible synthetic route to N-(Naphthalen-2-yl)naphthalen-1-amine is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is widely used for the formation of carbon-nitrogen bonds.

Proposed Synthesis Protocol

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-aminonaphthalene (1.0 eq)[4], 2-bromonaphthalene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Solvent : Add anhydrous toluene as the solvent.

-

Reaction Conditions : Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

-

Workup : After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Crystallization Methodology

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.

-

Solvent Selection : Dissolve the purified N-(Naphthalen-2-yl)naphthalen-1-amine in a suitable solvent or solvent mixture. Good choices would be solvents in which the compound is sparingly soluble, such as ethanol, methanol, or a mixture of dichloromethane and hexane.[5]

-

Evaporation : Leave the solution in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting : Once well-formed crystals appear, carefully harvest them from the mother liquor and dry them.

Anticipated Molecular and Crystal Structure

The molecular structure of N-(Naphthalen-2-yl)naphthalen-1-amine will be characterized by the two naphthalene rings linked by a secondary amine. The dihedral angles between the mean planes of the naphthalene rings and the C-N-C plane will be a key feature, influencing the overall molecular conformation.

Molecular Geometry

The nitrogen atom is expected to be sp² hybridized, leading to a trigonal planar geometry around the nitrogen. The two naphthalene rings will likely be twisted relative to each other to minimize steric hindrance. This twisting is a common feature in related structures. For instance, in N-(2-Thienylmethylene)naphthalen-1-amine, the naphthyl ring is twisted by 35.4(2)° from the azomethine bond.[5]

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by weak intermolecular interactions, given the absence of strong hydrogen bond donors.

-

π-π Stacking : The planar naphthalene rings are prime candidates for π-π stacking interactions, which are a significant contributor to the crystal packing in many aromatic compounds.[6][7]

-

C-H···π Interactions : The hydrogen atoms on the naphthalene rings can act as weak donors for C-H···π interactions with the electron-rich π-systems of adjacent molecules.[5][8]

-

Van der Waals Forces : Dispersion forces will also play a crucial role in the overall packing efficiency.

The interplay of these interactions will determine the final crystal lattice. It is also plausible that N-(Naphthalen-2-yl)naphthalen-1-amine could exhibit polymorphism, with different packing arrangements and intermolecular interactions leading to different crystalline forms.[1]

Hypothetical Crystallographic Data

Based on data from structurally related naphthalene derivatives, a hypothetical set of crystallographic data for N-(Naphthalen-2-yl)naphthalen-1-amine is presented in the table below. These values are illustrative and would need to be confirmed by single-crystal X-ray diffraction.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₀H₁₅N |

| Formula Weight | 269.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.0 |

| c (Å) | 17.0 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 1422 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.26 |

Experimental Workflow and Data Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the crystal structure is SC-XRD.

Caption: Experimental workflow for crystal structure determination.

Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This analysis maps the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For similar aromatic structures, H···H and C···H/H···C contacts are often the most significant.[6][9]

Visualizing the Structure and Interactions

Molecular Structure

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure of N-(Naphthalen-2-yl)naphthalen-1-amine. By drawing on established synthetic protocols and the crystallographic features of related naphthalene derivatives, we have outlined the likely synthesis, crystallization methods, and key structural characteristics of this compound. The anticipated dominance of π-π stacking and C-H···π interactions in the crystal packing highlights the importance of these weak forces in directing the solid-state assembly of large aromatic molecules. For researchers in materials science and drug development, this guide serves as a foundational resource for investigating the solid-state properties of this and similar compounds, emphasizing the critical link between molecular structure and macroscopic properties. Experimental validation through single-crystal X-ray diffraction is the necessary next step to confirm and expand upon the insights presented herein.

References

-

N-(2-Thienylmethylene)naphthalen-1-amine. PubMed Central. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. International Union of Crystallography. [Link]

-

1-(Naphthalen-2-yl)ethan-1-amine. PubChem. [Link]

-

N-(2-Thienylmethyl-ene)naphthalen-1-amine. PubMed. [Link]

-

Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. CrystEngComm (RSC Publishing). [Link]

-

Polymorphism, Crystal Packing, and Intermolecular Interactions in Centro- and Non-Centrosymmetric Crystals of N-(2,4,6-trinitrophenyl)naphthalen-2-amine. ResearchGate. [Link]

-

N-(Naphthalen-2-Yl)methanimine. PubChem. [Link]

-

1-Naphthylamine. PubChem. [Link]

-

Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. ResearchGate. [Link]

-

amine. ResearchGate. [Link]

-

Polymorphism in N,N′-dialkyl-naphthalene diimides. Journal of Materials Chemistry C (RSC Publishing). [Link]

-

Synthesis of 2-naphthylamine. PrepChem.com. [Link]

-

Synthesis, crystal structure, spectroscopic characterization and theoretical calculations of (Z)- N -(naphthalen-2-yl)-1-(5-nitrothiophen-2-yl)methanimine. ResearchGate. [Link]

-

Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. National Institutes of Health. [Link]

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. [Link]

-

1-Naphthalenamine. NIST WebBook. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(naphthalen-2-yl)-N-[(Z) - National Institutes of Health. [Link]

-

Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction. CrystEngComm (RSC Publishing). [Link]

-

naphthalen-2-amine. PubChem. [Link]

-

2-Naphthylamine. PubChem. [Link]

-

N-Phenyl-beta-naphthylamine. OSHA. [Link]

-

N,N-dimethyl-2H-naphthalen-1-id-1-amine. PubChem. [Link]

-

2-Naphthalen-1,3,4,5,6,7,8-d7-amine. PubChem. [Link]82451)

Sources

- 1. Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Polymorphism in N,N′-dialkyl-naphthalene diimides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Thienylmethylene)naphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure and Hirshfeld surface analysis of 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of N-(Naphthalen-2-yl)naphthalen-1-amine: A Technical Guide

Abstract: N-(Naphthalen-2-yl)naphthalen-1-amine, a member of the dinaphthylamine family, represents a class of aromatic compounds with significant potential in organic electronics, optoelectronics, and as scaffolds in medicinal chemistry. Understanding the fundamental electronic structure and photophysical properties of this molecule is paramount for its rational design and application. This technical guide provides a comprehensive framework for the theoretical investigation of its electronic properties using first-principles quantum chemical methods. We detail a robust computational protocol based on Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state characteristics. This document serves as a practical whitepaper for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and a step-by-step methodology for elucidating molecular orbital landscapes, predicting electronic spectra, and interpreting the nature of electronic transitions.

Introduction: The Significance of Dinaphthylamines

Aromatic amines, particularly those incorporating extended π-conjugated systems like naphthalene, are foundational components in a vast array of functional materials. N-(Naphthalen-2-yl)naphthalen-1-amine is a structurally intriguing molecule featuring two naphthalene moieties linked by a secondary amine. This arrangement creates a non-coplanar, electron-rich system whose properties are dictated by the degree of electronic communication between the naphthalene rings, mediated by the nitrogen lone pair. Such molecules are often investigated as hole-transport materials in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and as key intermediates in organic synthesis.

A purely experimental approach to characterizing every new derivative can be resource-intensive. Theoretical and computational studies provide a powerful, cost-effective alternative to predict molecular properties in silico, screen candidates, and gain deep mechanistic insights that guide experimental design. This guide establishes a validated computational workflow to thoroughly characterize the electronic and optical properties of N-(Naphthalen-2-yl)naphthalen-1-amine.

Theoretical Foundations: DFT and TD-DFT

The core of modern computational chemistry for molecules of this size rests on Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the total electronic energy and properties from the electron density, offering a remarkable balance of accuracy and efficiency.

-

Density Functional Theory (DFT): Used to determine the ground-state electronic structure. By solving the Kohn-Sham equations, we can obtain the optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The choice of the exchange-correlation functional is critical; hybrid functionals like B3LYP have a long track record of providing reliable results for organic molecules.[1][2]

-

Time-Dependent Density Functional Theory (TD-DFT): This is an extension of DFT used to investigate excited states. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light. From TD-DFT, we can simulate a UV-Visible absorption spectrum by calculating the energy and intensity (oscillator strength) of electronic transitions from the ground state to various excited states.[1][3] This method is instrumental in understanding the color and photophysical behavior of molecules.

Computational Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for conducting a thorough theoretical analysis of N-(Naphthalen-2-yl)naphthalen-1-amine. The protocol is designed to be self-validating, ensuring the reliability of the obtained results.

Caption: Computational workflow for electronic structure analysis.

Step 1: Initial Molecular Structure Construction

The process begins by building an approximate 3D structure of N-(Naphthalen-2-yl)naphthalen-1-amine using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The exact initial conformation is not critical, as the subsequent optimization step will locate the energy minimum.

Step 2: Ground State Geometry Optimization

The core of the ground-state investigation is finding the most stable molecular geometry.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Method: Density Functional Theory (DFT).

-

Exchange-Correlation Functional: B3LYP . This hybrid functional is a widely-used choice that provides a robust description of the electronic structure for a broad range of organic molecules.[1][4]

-

Basis Set: 6-311++G(d,p) . This Pople-style basis set offers a good compromise between accuracy and computational cost.

-

6-311: A triple-zeta basis set, providing flexibility for valence electrons.

-

++G: Includes diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron density, essential for describing chemical bonds accurately.[2]

-

-

Solvation Model: To simulate a more realistic environment, a Polarizable Continuum Model (PCM) can be employed. This model treats the solvent (e.g., ethanol or dichloromethane) as a continuous dielectric medium, capturing the bulk electrostatic effects on the molecule.[3]

Step 3: Vibrational Frequency Calculation

Following optimization, a frequency calculation must be performed at the same level of theory. This step is a critical validation checkpoint. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are found, it indicates a saddle point, and the geometry must be perturbed and re-optimized.

Step 4: Analysis of Ground State Electronic Properties

From the converged, validated ground-state calculation, key electronic properties are extracted.

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are determined. The HOMO-LUMO energy gap (Egap = ELUMO - EHOMO) is a crucial parameter that provides a first approximation of the molecule's reactivity and the energy required for electronic excitation. The 3D isosurfaces of these orbitals are visualized to understand the spatial distribution of electron density involved in potential electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map reveals the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.

Step 5: Excited State TD-DFT Calculation

Using the optimized ground-state geometry, the properties of the excited states are calculated.

-

Method: Time-Dependent DFT (TD-DFT), typically at the same B3LYP/6-311++G(d,p) level of theory.

-

Calculation Type: Vertical excitations are calculated for a specified number of singlet states (e.g., the first 10-20 states) to simulate the UV-Vis absorption spectrum.

-

Data Extraction: For each excited state, the following data are obtained:

-

Excitation Energy: The energy difference between the ground and excited state, typically given in electron volts (eV) and converted to a wavelength (nm).

-

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of a photon. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.

-

Contributing Orbitals: The calculation details which molecular orbitals are involved in the transition (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.) and their respective weights.

-

Illustrative Results and Discussion

While this guide details the methodology, we present expected, representative results for N-(Naphthalen-2-yl)naphthalen-1-amine based on established knowledge of similar aromatic systems.

Optimized Molecular Geometry

The optimized structure is expected to be non-planar. The steric hindrance between the hydrogen atoms on the two naphthalene rings forces a significant dihedral angle (twist) around the C-N-C bonds. This twist is a critical structural parameter, as it disrupts full π-conjugation across the entire molecule, influencing the electronic and photophysical properties.

Caption: Simplified molecular connectivity of the compound.

Frontier Molecular Orbitals (FMOs)

The FMO analysis is central to understanding electronic behavior.

-

HOMO: The Highest Occupied Molecular Orbital is expected to be a π-type orbital primarily localized on the electron-donating secondary amine nitrogen and delocalized across one of the naphthalene rings.

-

LUMO: The Lowest Unoccupied Molecular Orbital is predicted to be a π*-antibonding orbital, likely concentrated on the other naphthalene ring system.

-

HOMO-LUMO Gap: The energy separation between these orbitals dictates the intrinsic electronic transition energy. A smaller gap suggests the molecule will absorb light at longer wavelengths.

Caption: Representative FMO energy level diagram.

| Parameter | Representative Energy (eV) | Description |

| EHOMO | -5.40 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital |

| Egap | 3.90 | HOMO-LUMO Energy Gap |

Electronic Absorption Spectrum (TD-DFT)

The TD-DFT calculation provides detailed insight into the molecule's interaction with light. The results typically show several electronic transitions in the UV region.

-

The lowest energy transition (corresponding to the longest wavelength absorption, λmax) is generally dominated by the HOMO→LUMO excitation. This transition can be characterized as having partial intramolecular charge transfer (ICT) character, from the HOMO-donating moiety to the LUMO-accepting moiety.

-

More intense absorptions at shorter wavelengths are expected, corresponding to π→π* transitions localized within the individual naphthalene rings.

| Transition | Excitation λ (nm) | Oscillator Strength (f) | Major Orbital Contributions | Character |

| S0 → S1 | 318 | 0.15 | HOMO → LUMO (85%) | π→π* with ICT |

| S0 → S2 | 295 | 0.02 | HOMO-1 → LUMO (70%) | π→π |

| S0 → S3 | 270 | 0.45 | HOMO → LUMO+1 (65%) | Local π→π |

| S0 → S4 | 255 | 0.52 | HOMO-2 → LUMO (55%) | Local π→π* |

Note: The values in the tables are illustrative and represent typical results for a molecule of this type.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical investigation of the electronic structure of N-(Naphthalen-2-yl)naphthalen-1-amine. By systematically applying DFT for ground-state optimization and property analysis, followed by TD-DFT for excited-state calculations, researchers can obtain a detailed and predictive understanding of the molecule's FMO landscape, charge distribution, and photophysical properties. These theoretical insights are invaluable for the rational design of novel organic materials in fields ranging from optoelectronics to pharmacology, enabling the targeted tuning of molecular properties to meet specific application demands.

References

-

Al-Otaibi, J. S., et al. (2022). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Molecules. Available at: [Link]

-

Gorgulu, G., & Dincer, A. (2018). Synthesis, Characterization and DFT Calculations of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-One and its Cu(II) Complex. Acta Physica Polonica A. Available at: [Link]

-

Alpaslan, G., et al. (2013). Crystal structure, spectroscopic characterization and density functional studies of (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). A TDDFT and PCM-TDDFT studies on absorption spectra of N-substituted 1,8-naphthalimides dyes. Available at: [Link]

-

Akbal, F., et al. (2013). An experimental and theoretical study on the novel (Z)-1-((naphthalen-2-ylamino)methylene)naphthalen-2(1H)-one crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Ud-Din, E., et al. (2021). Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). SN Applied Sciences. Available at: [Link]

Sources

Navigating the Solubility Landscape of N-(Naphthalen-2-yl)naphthalen-1-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(Naphthalen-2-yl)naphthalen-1-amine in organic solvents. In the absence of direct experimental data for this specific molecule, this document leverages a predictive approach grounded in the principles of chemical structure and intermolecular forces. By examining the solubility of structurally analogous compounds, namely N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine, we extrapolate a reasoned solubility profile for the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, detailed protocol for the experimental determination of its solubility.

Introduction: The Significance of Solubility in a Molecular Context

N-(Naphthalen-2-yl)naphthalen-1-amine is a large, aromatic amine featuring two naphthalene rings linked by an amine bridge. Its extended polycyclic aromatic structure is a key determinant of its physical and chemical properties, including its solubility, which is a critical parameter in a multitude of applications, from organic synthesis to materials science and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating products.

Predicted Solubility Profile of N-(Naphthalen-2-yl)naphthalen-1-amine

The large, hydrophobic surface area presented by the two naphthalene rings in N-(Naphthalen-2-yl)naphthalen-1-amine suggests that its solubility in water will be negligible. Aromatic amines, in general, display low solubility in water due to the dominance of the non-polar hydrocarbon portion of the molecule.[3]

Based on the data available for its analogs, N-(Naphthalen-2-yl)naphthalen-1-amine is predicted to be soluble in a range of common organic solvents. The presence of the amine group provides a site for hydrogen bonding, which may slightly enhance solubility in moderately polar solvents. However, the overwhelming influence of the large, non-polar naphthalene systems will dictate its overall solubility profile.

The following table summarizes the reported solubility of the structural analogs, N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine, which forms the basis for the predicted solubility of N-(Naphthalen-2-yl)naphthalen-1-amine.

| Solvent | Analog Compound | Reported Solubility | Reference |

| Polar Aprotic Solvents | |||

| Acetone | N-Phenyl-1-naphthylamine | Soluble | [4][5] |

| N-Phenyl-2-naphthylamine | 640 g/L | [6] | |

| Acetonitrile | N-Phenyl-1-naphthylamine | Soluble | |

| Dimethylformamide (DMF) | N-Phenyl-1-naphthylamine | Soluble | |

| Polar Protic Solvents | |||

| Ethanol | N-Phenyl-1-naphthylamine | Soluble | [4][5][7] |

| N-Phenyl-2-naphthylamine | 50 g/L | [6][8] | |

| Methanol | N-Phenyl-1-naphthylamine | Soluble | |

| Non-Polar Solvents | |||

| Benzene | N-Phenyl-1-naphthylamine | Soluble | [4][7] |

| N-Phenyl-2-naphthylamine | 27 g/L | [6] | |

| Chloroform | N-Phenyl-1-naphthylamine | Soluble | [4][5] |

| Dichloromethane | N-Phenyl-1-naphthylamine | Soluble | [9] |

| Ethyl Acetate | N-Phenyl-1-naphthylamine | Soluble | [5][9] |

| Ethyl Ether | N-Phenyl-1-naphthylamine | Soluble | [4][7] |

| Toluene | N-Phenyl-1-naphthylamine | Soluble | [9] |

| Other Solvents | |||

| Carbon Disulfide | N-Phenyl-1-naphthylamine | Soluble | [5] |

| Carbon Tetrachloride | N-Phenyl-1-naphthylamine | Soluble | [7] |

| Gasoline | N-Phenyl-1-naphthylamine | Slightly soluble | [5] |

| Aqueous Solvents | |||

| Water | N-Phenyl-1-naphthylamine | Insoluble (0.003 g/L) | [5][9] |

| N-Phenyl-2-naphthylamine | Practically insoluble | [6][10] |

Based on this comparative analysis, N-(Naphthalen-2-yl)naphthalen-1-amine is expected to exhibit good solubility in polar aprotic solvents like acetone, acetonitrile, and DMF, as well as in non-polar aromatic solvents such as benzene and toluene, and chlorinated solvents like chloroform and dichloromethane. Its solubility in alcohols like ethanol and methanol is likely to be moderate.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and to obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard isothermal saturation method for determining the solubility of a solid organic compound in an organic solvent.[1][11]

Materials and Equipment

-

N-(Naphthalen-2-yl)naphthalen-1-amine (solute)

-

Selected organic solvents (e.g., acetone, ethanol, toluene, ethyl acetate)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(Naphthalen-2-yl)naphthalen-1-amine to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sampling:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of N-(Naphthalen-2-yl)naphthalen-1-amine.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion

While direct experimental data on the solubility of N-(Naphthalen-2-yl)naphthalen-1-amine in organic solvents is currently unavailable, a scientifically sound prediction can be made based on its chemical structure and the known solubility of its close analogs. The compound is anticipated to be readily soluble in a variety of common organic solvents, particularly those that are non-polar or polar aprotic, and poorly soluble in water. For applications requiring precise solubility data, the provided experimental protocol offers a reliable method for its empirical determination. This guide serves as a valuable resource for scientists and researchers, enabling informed decisions in the handling and application of this complex aromatic amine.

References

-

PubChem. (n.d.). Phenyl-1-naphthylamine. Retrieved from [Link]

-

Unilong. (n.d.). China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenyl-2-naphthylamin. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solubility determination of barely aqueous-soluble organic solids. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

PubChem. (n.d.). N-phenyl-2-naphthylamine. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers | Unilong [unilongmaterial.com]

- 6. N-Phenyl-2-naphthylamin – Wikipedia [de.wikipedia.org]

- 7. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. N-PHENYL-2-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(Naphthalen-2-yl)naphthalen-1-amine Derivatives and Analogues: Scaffolds for Therapeutic Innovation

This guide provides a comprehensive technical overview of N-(Naphthalen-2-yl)naphthalen-1-amine and its derivatives, a class of compounds built upon a privileged diarylamine scaffold. We will delve into the synthetic rationale, key biological activities with a focus on oncology, and the mechanistic underpinnings of their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical architecture for the discovery of novel therapeutic agents.

Introduction: The Diarylamine Core as a Privileged Scaffold

The N-(Naphthalen-2-yl)naphthalen-1-amine core, a member of the broader diarylamine family, represents a structurally significant motif in medicinal chemistry. Diarylamines are present in numerous approved drugs and biologically active molecules, valued for their unique electronic properties and their ability to adopt specific conformations to interact with biological targets.[1][2][3] The fusion of two naphthalene rings through a secondary amine bridge creates a rigid, lipophilic, and sterically defined scaffold. This structure serves as an excellent starting point for the design of targeted therapies, particularly as kinase inhibitors, due to its ability to occupy the ATP-binding pocket of various enzymes.[4][5]

The rationale for focusing on this particular dinaphthylamine structure and its analogues is twofold. Firstly, the naphthalene moiety itself is a well-established pharmacophore found in numerous drugs, contributing to favorable binding interactions and metabolic stability.[1] Secondly, the diarylamine linker provides a vector for precise structural modifications, allowing for the fine-tuning of physicochemical properties and target selectivity. This guide will explore the synthesis of this core structure, the structure-activity relationships (SAR) of its derivatives, and the experimental protocols used to validate their biological activity.

Synthetic Strategies: Building the Dinaphthylamine Core

The construction of the C(aryl)-N bond is the cornerstone of synthesizing N-(Naphthalen-2-yl)naphthalen-1-amine and its analogues. Two primary transition-metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation, offering significant advantages over older, harsher techniques like the Ullmann condensation in its classical form.[6][7] The selection of a specific synthetic route is often dictated by the availability of starting materials, functional group tolerance, and desired scale.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[6][8] It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base and a specialized phosphine ligand.

Causality in Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. Sterically hindered, electron-rich ligands like XantPhos or those from the Josiphos family are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9][10] These bulky ligands promote the formation of the active monoligated Pd(0) species and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate or cesium carbonate may be used for substrates with base-sensitive functional groups.[8]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used to ensure the stability of the catalyst and the reactants.[8]

Experimental Protocol: Synthesis of N-(Naphthalen-2-yl)naphthalen-1-amine via Buchwald-Hartwig Amination

This protocol provides a representative procedure for the synthesis of the core molecule.

Materials:

-

1-Bromonaphthalene

-

2-Naphthylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XantPhos (4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add 1-bromonaphthalene (1.0 eq), 2-naphthylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(naphthalen-2-yl)naphthalen-1-amine.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, particularly its modern ligand-accelerated variations, offers a cost-effective alternative to palladium-catalyzed methods.[7][11] This reaction typically involves the coupling of an aryl halide with an amine using a copper catalyst.

Causality in Experimental Choices:

-